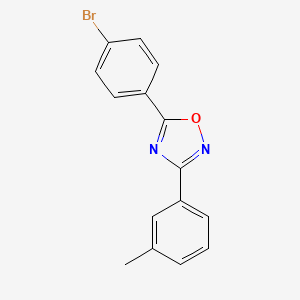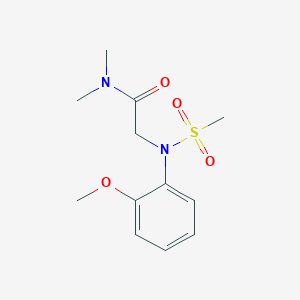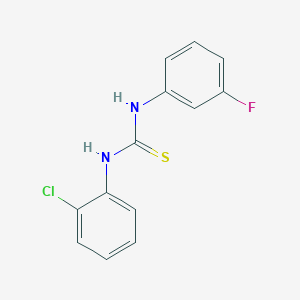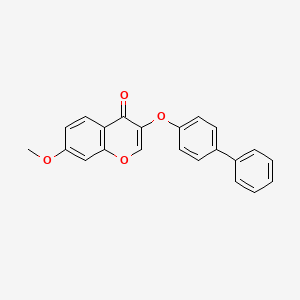
5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: is a heterocyclic compound that belongs to the oxadiazole family This compound is characterized by the presence of a five-membered ring containing two nitrogen atoms and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromobenzohydrazide with 3-methylbenzonitrile in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction Reactions: Reduction of the oxadiazole ring can lead to the formation of amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include substituted oxadiazoles with various functional groups.
Oxidation Reactions: Products include oxides or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Aplicaciones Científicas De Investigación
5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of materials with specific properties, such as polymers or dyes.
Mecanismo De Acción
The mechanism of action of 5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and methyl groups can influence its binding affinity and selectivity towards these targets.
Comparación Con Compuestos Similares
5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: can be compared with other oxadiazole derivatives, such as:
5-phenyl-1,2,4-oxadiazole: Lacks the bromine and methyl substituents, resulting in different chemical reactivity and applications.
5-(4-chlorophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole:
5-(4-methylphenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole: Lacks the bromine atom, affecting its chemical properties and applications.
The uniqueness of This compound lies in the presence of both bromine and methyl groups, which enhance its reactivity and potential for diverse applications.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c1-10-3-2-4-12(9-10)14-17-15(19-18-14)11-5-7-13(16)8-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCTRLFSVYMRXRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-2-adamantyl-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5841144.png)
![3,4-dichloro-N-[2-(4-fluorophenyl)ethyl]benzamide](/img/structure/B5841154.png)
![2-METHYL-N-[4-(6-METHYL-13-BENZOTHIAZOL-2-YL)PHENYL]FURAN-3-CARBOXAMIDE](/img/structure/B5841163.png)
![2-({[(4-Methylbenzyl)sulfanyl]acetyl}amino)benzoic acid](/img/structure/B5841170.png)
![1-[2-(4-morpholinyl)-2-oxoethyl]benzo[cd]indol-2(1H)-one](/img/structure/B5841177.png)
![(2E)-3-(4-chlorophenyl)-N-[2-(4-fluorophenyl)ethyl]prop-2-enamide](/img/structure/B5841178.png)


![4-methyl-2-[(1,3-thiazol-2-ylamino)methyl]phenol](/img/structure/B5841229.png)
![(Z)-[AMINO(PYRIDIN-3-YL)METHYLIDENE]AMINO 2-(2,4-DICHLOROPHENOXY)ACETATE](/img/structure/B5841240.png)
![[4-(Azepan-1-yl)-5-fluoro-2-methylphenyl]-phenylmethanone](/img/structure/B5841242.png)



